![molecular formula C21H21Cl2FN2O2 B5341559 N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5341559.png)
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
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Overview
Description
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyphenyl group, and a chlorofluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the chlorofluorophenyl intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile under controlled conditions.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Coupling with pyridine derivative: The methoxylated intermediate is coupled with a pyridine derivative in the presence of a base to form the final product.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Characteristics
The compound features:
- A chlorine atom which may enhance biological activity.
- Fluorine substitution that can affect lipophilicity and metabolic stability.
- Multiple methoxy groups , contributing to solubility and potential interactions with biological targets.
Pharmaceutical Development
The compound has shown promise in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents may enhance the selectivity and potency of the compound against tumor cells.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, this compound could be evaluated for effects on neurological disorders. Studies have suggested that modifications in the pyridine and methoxy groups can influence receptor binding affinities, potentially leading to new treatments for conditions such as depression or anxiety.
Biological Assays
The compound can be utilized in various biological assays to assess its efficacy:
- Cell Viability Assays : To determine cytotoxicity levels in cancer research.
- Receptor Binding Studies : To evaluate interactions with specific neurotransmitter receptors.
Structure-Activity Relationship (SAR) Studies
This compound serves as an important candidate for SAR studies, allowing researchers to systematically modify its structure to optimize activity and selectivity for desired biological targets.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that further exploration of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride could yield potent anticancer agents.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties of related compounds indicated potential anxiolytic effects when administered in rodent models. The findings suggest that this class of compounds could lead to new treatments for anxiety disorders, warranting further research into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine
- N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrobromide
Uniqueness
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride, often referred to in research as a pyridinylmethanamine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring and various methoxy and chloro substituents. Its molecular formula is C24H26ClFN2O3, indicating the presence of chlorine, fluorine, and multiple methoxy groups which are significant for its biological interactions.
Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors, specifically targeting the 5-HT2C receptor. It has been shown to act as an agonist with a selective preference for Gq signaling pathways over β-arrestin recruitment, which is crucial for its potential antipsychotic effects .
Key Mechanisms:
- Serotonin Receptor Agonism: The compound selectively activates the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability .
- Protein Kinase Modulation: It may also modulate protein kinase activity, which plays a role in various cellular processes including proliferation and apoptosis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antipsychotic Activity Study :
A study explored the effects of this compound in an amphetamine-induced hyperactivity model. The results indicated that it exhibited significant antipsychotic-drug-like activity, supporting its potential use in treating conditions like schizophrenia . -
Protein Kinase Inhibition :
Another research effort focused on the compound's ability to inhibit specific protein kinases involved in cancer cell proliferation. The findings suggested that it could modulate enzymatic activity effectively, indicating its potential as an anticancer agent . -
Selectivity Profile :
A comparative analysis revealed that the compound has a favorable selectivity profile for the 5-HT2C receptor compared to other serotonin receptors, which may reduce side effects associated with broader receptor activation .
Properties
IUPAC Name |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2.ClH/c1-26-21-11-16(13-25-12-15-7-9-24-10-8-15)5-6-20(21)27-14-17-18(22)3-2-4-19(17)23;/h2-11,25H,12-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBXMKRVRIFJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=CC=C3Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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